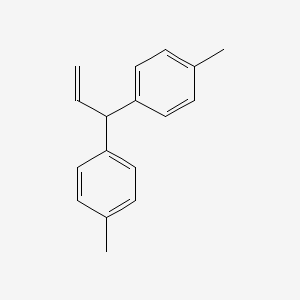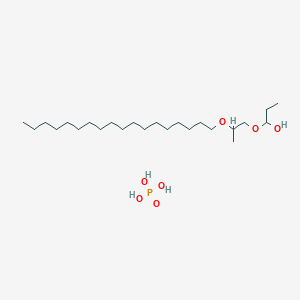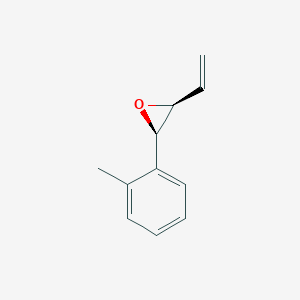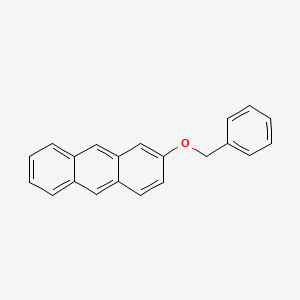![molecular formula C16H14Cl2N2O2S2 B14347093 2,2'-Disulfanediylbis[N-(2-chlorophenyl)acetamide] CAS No. 93775-78-1](/img/structure/B14347093.png)
2,2'-Disulfanediylbis[N-(2-chlorophenyl)acetamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Disulfanediylbis[N-(2-chlorophenyl)acetamide] is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a disulfide linkage between two N-(2-chlorophenyl)acetamide groups, making it an interesting subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[N-(2-chlorophenyl)acetamide] typically involves the reaction of N-(2-chlorophenyl)acetamide with a disulfide-forming reagent. One common method includes the use of thiol compounds under oxidative conditions to form the disulfide bond. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful formation of the disulfide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control systems to maintain the required reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,2’-Disulfanediylbis[N-(2-chlorophenyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2’-Disulfanediylbis[N-(2-chlorophenyl)acetamide] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: Investigated for its potential role in modulating biological processes involving disulfide bonds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting disulfide bond-containing proteins.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,2’-Disulfanediylbis[N-(2-chlorophenyl)acetamide] involves its ability to form and cleave disulfide bonds. This property allows it to interact with various molecular targets, particularly proteins containing cysteine residues. The compound can modulate the redox state of these proteins, affecting their structure and function.
相似化合物的比较
Similar Compounds
- 2,2’-Disulfanediylbis[N-(2-methylphenyl)acetamide]
- 2,2’-Disulfanediylbis[N-(2-ethylphenyl)acetamide]
- 2,2’-Disulfanediylbis[N-(2-isopropylphenyl)acetamide]
Uniqueness
2,2’-Disulfanediylbis[N-(2-chlorophenyl)acetamide] is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
93775-78-1 |
|---|---|
分子式 |
C16H14Cl2N2O2S2 |
分子量 |
401.3 g/mol |
IUPAC 名称 |
2-[[2-(2-chloroanilino)-2-oxoethyl]disulfanyl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C16H14Cl2N2O2S2/c17-11-5-1-3-7-13(11)19-15(21)9-23-24-10-16(22)20-14-8-4-2-6-12(14)18/h1-8H,9-10H2,(H,19,21)(H,20,22) |
InChI 键 |
QOODUAGAXZARHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)CSSCC(=O)NC2=CC=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide](/img/structure/B14347022.png)

![3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14347030.png)

![(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B14347048.png)


![3-[(1,3-Benzoxazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14347066.png)
![2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B14347082.png)




